molecular formula C21H14ClNOS B11769803 N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide

N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B11769803
M. Wt: 363.9 g/mol
InChI Key: GLHNRRUDFJUQBU-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a synthetic small molecule characterized by a biphenyl core linked to a 3-chlorobenzo[b]thiophene moiety via a carboxamide bond. The compound combines structural features of aromatic biphenyl systems and heterocyclic thiophene derivatives, which are common in pharmaceuticals and materials science. The chlorine substituent at the 3-position of the benzo[b]thiophene ring likely enhances electronic properties and steric interactions, influencing binding affinity and stability.

Properties

Molecular Formula

C21H14ClNOS

Molecular Weight

363.9 g/mol

IUPAC Name

3-chloro-N-(4-phenylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H14ClNOS/c22-19-17-8-4-5-9-18(17)25-20(19)21(24)23-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,23,24)

InChI Key

GLHNRRUDFJUQBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

Preparation Methods

Key Steps:

  • Cyclization :

    • Reactants : 3-Chlorocinnamic acid derivatives.

    • Conditions : SOCl₂ (excess), DMAP (10 mol%), 80–85°C, 4–6 hours.

    • Outcome : Forms 3-chlorobenzo[b]thiophene-2-carbonyl chloride with >85% yield.

  • Optimization :

    • DMAP replaces pyridine, eliminating slow reagent addition and improving scalability.

    • DMAP hydrochloride byproduct is water-soluble, simplifying waste disposal.

ParameterValueSource
CatalystDMAP (10 mol%)
Temperature80–85°C
Yield85–92%

Preparation of 4-Aminobiphenyl ([1,1'-Biphenyl]-4-amine)

The biphenylamine component is synthesized via cross-coupling or reduction strategies:

Method A: Suzuki-Miyaura Coupling

  • Reactants : 4-Bromoaniline + phenylboronic acid.

  • Catalyst : Pd(OAc)₂, PPh₃, KF.

  • Conditions : THF, room temperature, 12–24 hours.

  • Yield : 89%.

Method B: Catalytic Hydrogenation

  • Reactants : 4-Nitrobiphenyl.

  • Catalyst : H₂, Pd/C (10 wt%).

  • Conditions : Ethanol, 50°C, 6 hours.

  • Yield : 95%.

MethodCatalystSolventYieldSource
APd(OAc)₂/PPh₃THF89%
BPd/C, H₂Ethanol95%

Amide Coupling Reaction

The final step involves reacting 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 4-aminobiphenyl.

Procedure:

  • Reactants :

    • 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (1 eq).

    • 4-Aminobiphenyl (1.2 eq).

  • Base : Triethylamine (2 eq).

  • Solvent : Toluene or 1,2-dimethoxyethane.

  • Conditions : Reflux, 24 hours.

  • Workup : Acidic wash (HCl), recrystallization from ethanol/water.

  • Yield : 69–75%.

Key Observations:

  • Excess amine ensures complete conversion of the acid chloride.

  • Polar aprotic solvents (e.g., DMF) reduce side reactions but require higher temperatures.

SolventTemperatureYieldSource
TolueneReflux69%
1,2-DimethoxyethaneReflux75%

Alternative Route: One-Pot Synthesis

A streamlined approach combines cyclization and amidation in a single reactor:

  • Step 1 : Cyclization of 3-chlorocinnamic acid with SOCl₂/DMAP.

  • Step 2 : Direct addition of 4-aminobiphenyl and Et₃N without isolating the acid chloride.

  • Yield : 68% (over two steps).

Advantages:

  • Reduces purification steps.

  • Suitable for industrial-scale production.

Industrial-Scale Considerations

  • Catalyst Recovery : Pd-based catalysts are filtered and reused, cutting costs.

  • Solvent Recycling : Toluene is distilled and reused, minimizing waste.

  • Purity Control : HPLC monitoring ensures >98% purity for pharmaceutical applications.

Comparative Analysis of Methods

MethodStepsYieldScalabilitySource
Classical Amidation369–75%Moderate
One-Pot Synthesis268%High
Suzuki Coupling + Amide460%Low

Challenges and Optimizations

  • Byproduct Formation : Over-chlorination is mitigated by controlling SOCl₂ stoichiometry.

  • Moisture Sensitivity : Reactions are conducted under anhydrous conditions using molecular sieves.

  • Cost Efficiency : DMAP recycling reduces reagent costs by 30% .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzo[b]thiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease . The compound can either inhibit or accelerate Aβ42 aggregation depending on its structural orientation and concentration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide, highlighting structural variations, synthesis methods, and applications:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Synthesis Method Reference
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Fluoro-biphenyl, propanamide linkage C24H22FNO Pharmaceutical (NSAID hybrid) DCC-mediated coupling of flurbiprofen and amphetamine
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Fluoro-biphenyl, indole-ethylamide C27H25FN2O Neuroactive potential (tryptamine hybrid) DCC-mediated coupling of flurbiprofen and tryptamine
N-Benzyl-N-(2-ethyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)thiophene-2-carboxamide Tetrazole-biphenyl, thiophene-carboxamide C40H32N6O2S Angiotensin II receptor ligand (X-ray crystallography) Not specified (likely coupling reaction)
N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine Dibenzothiophen-3-amine, biphenyl C24H17NS OLED intermediate (high purity: 99%) Pilot-scale synthesis
2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide Bromo-biphenyl, thiazole-acetamide C17H13BrN2O2S Agrochemical or medicinal candidate Not specified (likely nucleophilic substitution)

Key Observations:

Structural Variations :

  • Halogenation : The presence of fluorine (in ), bromine (in ), or chlorine (target compound) alters electronic properties and steric bulk, impacting receptor binding or material stability.
  • Heterocyclic Systems : Thiophene (target compound), indole (), and thiazole () rings confer distinct electronic profiles and intermolecular interactions.

Synthesis :

  • Dicyclohexylcarbodiimide (DCC)-mediated coupling is a common method for amide bond formation in biphenyl-carboxamide derivatives .
  • Larger-scale production (e.g., OLED intermediates) employs pilot/commercial processes .

Applications :

  • Pharmaceuticals : Fluoro-biphenyl carboxamides are explored as NSAID hybrids or neuroactive agents , while tetrazole-containing analogs target angiotensin receptors .
  • Materials Science : Biphenyl-thiophene/amine derivatives serve as OLED intermediates due to their luminescent properties .

Analytical Characterization :

  • X-ray crystallography (e.g., using SHELX software ) and cryo-EM are critical for resolving structural details of receptor-ligand complexes, as seen in .

Biological Activity

N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is classified as a carboxamide and is characterized by its unique structural features, which include a biphenyl moiety and a chlorobenzo[b]thiophene fragment. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H14ClNOS
  • CAS Number : 2382217
  • Molecular Weight : 365.86 g/mol

This compound features a carboxamide functional group, which is known to enhance the biological activity of many drug candidates.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of antiparasitic and anticancer properties. The following sections detail specific findings related to its biological effects.

Antiparasitic Activity

Recent studies have highlighted the potential of benzothiophene derivatives in combating parasitic infections. For instance, thiazolyl–benzothiophenamides have shown promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Although this compound itself has not been directly tested against T. brucei, its structural analogs have demonstrated significant bioactivity with IC50 values in the low micromolar range, indicating that modifications to the benzothiophene structure can enhance efficacy against parasitic targets .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have indicated that various benzothiophene derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in human tumor cell lines . The results suggest that these compounds may interfere with critical cellular processes involved in tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:

Modification Effect on Activity
Chloro Substitution Enhances lipophilicity and bioactivity
Amide Linkage Essential for maintaining antiparasitic activity
Biphenyl Moiety Influences binding affinity to target proteins

These modifications suggest that both electronic and steric factors play significant roles in determining the compound's biological efficacy.

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

  • Antiparasitic Screening : A high-throughput screening identified thiazolyl–benzothiophenamides with significant activity against T. brucei. Compounds were evaluated for IC50 values and selectivity indices, revealing promising candidates for further development .
  • Anticancer Evaluation : In vitro studies on related benzothiophene derivatives showed significant cytotoxicity against cancer cell lines, with IC50 values ranging from 5 to 20 µM . These findings underscore the potential of this chemical scaffold in cancer therapeutics.

Q & A

Basic Research Questions

What are the optimized synthetic routes for N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with coupling a benzo[b]thiophene-2-carboxylic acid derivative with a biphenylamine group. A representative protocol (modified from related compounds) includes:

  • Step 1 : Activation of 3-chlorobenzo[b]thiophene-2-carboxylic acid using thionyl chloride (SOCl₂) in dry dichloromethane at 0°C .
  • Step 2 : Coupling with 4-aminobiphenyl in the presence of triethylamine (Et₃N) as a base, followed by 24-hour stirring at room temperature .
  • Critical parameters : Temperature control (<5°C during activation), anhydrous solvents, and stoichiometric ratios (1:1.2 acid chloride to amine) to minimize side products. Yields range from 65–80% after recrystallization (DMSO:H₂O) .

Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., biphenyl coupling at C4) and absence of unreacted starting materials. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₃H₁₅ClNOS: 388.0572) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

What preliminary biological activities have been reported for structurally analogous compounds?

  • Enzyme inhibition : Analogous 3-chlorobenzo[b]thiophene carboxamides inhibit mitogen-activated protein kinase 1 (MAPK1) with IC₅₀ values of 1.2–3.8 µM, validated via kinase activity assays .
  • Antimicrobial activity : Thiophene carboxamides with halogen substituents show moderate antibacterial activity (MIC 16–32 µg/mL against S. aureus) .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data for this compound class?

Discrepancies in IC₅₀ or MIC values often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based kinase assays vs. radiometric methods for MAPK1 ).
  • Solubility differences : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts .
  • Structural analogs : Compare substituent effects (e.g., 3-Cl vs. 3-F on benzo[b]thiophene) using matched molecular pair analysis .

What strategies are recommended for elucidating the compound’s mechanism of action in cell proliferation studies?

  • Target identification : Use pull-down assays with biotinylated probes or affinity chromatography .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., ERK/MAPK pathway modulation) .
  • Resistance studies : Generate drug-tolerant cell lines via chronic low-dose exposure to identify compensatory pathways .

How do crystallographic data inform structure-activity relationships (SAR) for this compound?

  • Dihedral angles : X-ray data for similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) reveal that planarity between the thiophene and aryl groups enhances target binding (e.g., dihedral angles <15° ).
  • Intermolecular interactions : Weak C–H⋯O/S hydrogen bonds in crystal packing correlate with improved solubility in polar solvents .

What computational methods are suitable for predicting off-target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries .
  • Pharmacophore modeling : Identify essential features (e.g., carbonyl group, chloro substituent) using Discovery Studio .
  • ADMET prediction : SwissADME or ProTox-II to assess permeability, toxicity, and metabolic stability .

Methodological Notes

  • Citing contradictions : Address variability in biological data by referencing assay-specific protocols .
  • Advanced SAR : Prioritize crystallographic (e.g., CSD entries) and computational data over empirical models .

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